benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
Description
Historical Context of Piperidine-Based Scaffolds in Research
The development of piperidine-based compounds traces its origins to the mid-nineteenth century when foundational discoveries established the framework for contemporary research. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the initial synthetic pathways that would later evolve into sophisticated methodologies. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins and early isolation methods.
The progression from these early discoveries to modern applications demonstrates the remarkable evolution of piperidine chemistry. One of the first examples of multicomponent synthesis of compounds containing a piperidine fragment appeared in the work of Guareschi in 1897, who developed a multicomponent reaction between butanone, ethyl cyanoacetate, and an alcohol solution of ammonia to obtain a cyclic imide. This early work was followed by a series of publications devoted to the preparation of Guareschi imides using multicomponent variants with alcoholic solutions of ammonia, ethyl cyanoacetate, aldehydes and ketones of various structures.
The industrial significance of piperidine became evident through the development of large-scale production methods. Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst following the reaction: pyridine plus 3 hydrogen molecules yields piperidine. Alternative methods include the reduction of pyridine via a modified Birch reduction using sodium in ethanol. These industrial processes established the foundation for the widespread availability of piperidine derivatives that would enable subsequent pharmaceutical and synthetic applications.
The historical trajectory of piperidine research has been characterized by continuous innovation in synthetic methodologies and an expanding understanding of structure-activity relationships. Recent years have witnessed a proliferation of sophisticated synthetic approaches, including multicomponent reactions, asymmetric catalysis, and stereoselective transformations that have elevated piperidine derivatives from simple building blocks to complex pharmaceutical intermediates.
Significance of Chiral 3-Substituted Piperidines in Scientific Literature
Chiral piperidine scaffolds have emerged as prevalent structural cores in a large number of active pharmaceuticals, representing one of the most important heterocyclic frameworks in medicinal chemistry. The significance of chirality in piperidine systems extends beyond simple stereochemical considerations to encompass fundamental aspects of molecular recognition, biological activity, and pharmacological selectivity. Research has demonstrated that the introduction of chiral centers in piperidine rings can dramatically influence physicochemical properties, biological activities, and pharmacokinetic profiles.
The prevalence of 3-substituted piperidines in bioactive compounds reflects their unique ability to provide spatial diversity and conformational flexibility while maintaining favorable drug-like properties. Piperidine scaffolds serve as the cornerstones of over 70 commercialized drugs, including multiple blockbuster pharmaceuticals. These compounds have been employed variously as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs and analgesics. The versatility of the piperidine framework enables the design of molecules with diverse therapeutic applications while maintaining acceptable safety profiles.
Contemporary research has revealed that a generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines remains an active area of investigation. The challenge lies in developing synthetic methodologies that can efficiently access these compounds with high stereochemical control while maintaining broad functional group tolerance. Recent advances in catalytic asymmetric synthesis have provided new tools for accessing enantioenriched 3-piperidines through cross-coupling approaches and reductive transformations.
The biological significance of 3-substituted piperidines is exemplified by their presence in clinically important compounds such as Niraparib, an anticancer drug, and Preclamol, an antipsychotic agent. These examples demonstrate how the specific positioning of substituents at the 3-position of the piperidine ring can confer distinct biological activities and therapeutic applications. The stereochemistry of these substitutions often proves critical for achieving optimal biological activity and selectivity.
The growing interest in chiral 3-substituted piperidines has driven the development of sophisticated analytical methods for characterizing stereochemical purity and studying structure-activity relationships. Advanced spectroscopic techniques, including nuclear magnetic resonance and infrared spectroscopy, are routinely employed to confirm the structure and purity of synthesized compounds. These analytical capabilities have enabled researchers to establish precise correlations between molecular structure and biological activity.
Current Research Significance of this compound
This compound represents a particularly important compound within the broader class of chiral piperidine derivatives due to its unique structural features and synthetic utility. The compound is characterized by the molecular formula C14H19NO3 and a molecular weight of 249.30 grams per mole. Its significance in contemporary research stems from its role as a versatile building block that combines the advantages of chirality with functional group diversity.
The compound's structure incorporates several key features that contribute to its research significance. The presence of the (3S)-configuration establishes a defined stereochemical center that can influence molecular interactions and biological activity. The hydroxymethyl substituent at the 3-position provides opportunities for further functionalization and derivatization, while the benzyl carbamate protecting group offers stability during synthetic manipulations and can be selectively removed under mild conditions.
Recent synthetic investigations have demonstrated the compound's accessibility through efficient synthetic routes. One prominent method involves the reduction of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid using borane dimethyl sulfide in tetrahydrofuran at 0 degrees Celsius under nitrogen atmosphere, yielding the target compound in 70.4 percent yield. This synthetic approach exemplifies the development of practical methodologies for accessing enantiomerically pure piperidine derivatives.
The compound's utility extends to its potential applications in pharmaceutical research and development. This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic properties. It belongs to the class of carboxylates, specifically those derived from piperidine, which are noted for their diverse biological activities.
Current research applications of the compound encompass several important areas. In pharmaceutical development, the compound serves as a valuable intermediate for the synthesis of more complex bioactive molecules. Its chiral nature makes it particularly useful for developing enantiopure drug candidates where stereochemical purity is crucial for biological activity and safety. The compound's structure allows for various chemical modifications that can be employed to optimize pharmacological properties.
The compound's physical and chemical properties contribute to its research utility. It exhibits a melting point of 59-60 degrees Celsius and specific spectroscopic characteristics that facilitate its identification and characterization. These properties enable researchers to work with the compound under controlled conditions and to monitor synthetic transformations effectively.
Theoretical Framework for Understanding Hydroxymethyl-Substituted Piperidine Derivatives
The theoretical understanding of hydroxymethyl-substituted piperidine derivatives encompasses multiple interconnected concepts that explain their synthetic accessibility, stereochemical behavior, and functional versatility. The fundamental framework begins with conformational analysis of the piperidine ring system and extends to considerations of substituent effects, stereochemical control, and reactivity patterns that govern their chemical behavior.
The piperidine ring adopts a chair conformation similar to cyclohexane, but with distinct electronic and steric characteristics due to the presence of the nitrogen atom. The nitrogen's lone pair of electrons and its potential for protonation or derivatization create unique reactivity patterns that distinguish piperidine derivatives from their carbocyclic analogs. In the case of hydroxymethyl-substituted derivatives, the positioning of the hydroxymethyl group relative to the nitrogen atom significantly influences both conformational preferences and reactivity.
Stereochemical control in the synthesis of hydroxymethyl-substituted piperidines relies on several key principles. The formation of stereogenic centers can be achieved through various approaches, including asymmetric hydrogenation, stereoselective nucleophilic additions, and chiral auxiliary-mediated transformations. The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives has been achieved starting from 2-pyridone through N-galactosylation and subsequent transformations, demonstrating the utility of chiral auxiliary approaches.
Recent advances in catalytic asymmetric synthesis have provided new theoretical frameworks for understanding the formation of enantioenriched piperidine derivatives. Rhodium-catalyzed asymmetric reductive Heck reactions of aryl, heteroaryl, or vinyl boronic acids with pyridine derivatives provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. These transformations involve complex mechanistic pathways that include partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and subsequent reduction steps.
The theoretical framework for understanding multicomponent reactions leading to piperidine formation involves cascade processes that combine multiple bond-forming events in a single synthetic operation. These reactions often include Knoevenagel condensation, Michael addition, and consecutive Mannich reactions that occur in a coordinated fashion. The mechanistic understanding of these transformations enables the design of new synthetic methodologies and the prediction of reaction outcomes.
Radical cyclization mechanisms represent another important theoretical concept in hydroxymethyl-substituted piperidine synthesis. Intramolecular radical cyclization pathways can lead to complex polycyclic structures through processes involving 5-exo-dig and 3-exo-trig cyclizations, cyclopropane cleavage, and stereoselective hydrogen abstraction. These mechanisms provide access to structurally diverse piperidine derivatives that would be difficult to obtain through conventional ionic pathways.
The theoretical framework also encompasses considerations of protecting group strategies and functional group compatibility. The benzyl carbamate group commonly employed in hydroxymethyl-substituted piperidines provides both protection of the nitrogen atom and activation toward specific reaction conditions. Understanding the stability and removal conditions of these protecting groups is crucial for designing efficient synthetic sequences.
Table 1 summarizes key synthetic methodologies for accessing hydroxymethyl-substituted piperidine derivatives:
| Synthetic Method | Starting Material | Key Reagents | Yield | Stereoselectivity |
|---|---|---|---|---|
| Borane Reduction | Carboxylic Acid Derivative | Borane Dimethyl Sulfide | 70.4% | High |
| Asymmetric Reductive Heck | Pyridine Derivative | Rhodium Catalyst, Boronic Acid | >80% | Excellent |
| Radical Cyclization | 1,6-Enynes | Triethylborane | Variable | Moderate |
| Multicomponent Reaction | Ketone, Ester, Amine | Various Catalysts | Moderate | Variable |
The theoretical understanding of these compounds continues to evolve as new synthetic methodologies and analytical techniques become available. Advanced computational methods are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and understand the fundamental principles governing stereochemical control in piperidine synthesis. This expanding theoretical framework provides the foundation for continued innovation in the development of hydroxymethyl-substituted piperidine derivatives and their applications in pharmaceutical research.
Properties
IUPAC Name |
benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Halo-Hydroxyl Amine Precursors
A patent (CN106432059A) describes the synthesis of 3-hydroxypiperidine via ring closure of 5-halo-2-hydroxypentylamine halogen acid salts (e.g., 5-chloro-2-hydroxypentylamine hydrochloride). Under alkaline conditions (NaOH/K₂CO₃), the precursor undergoes intramolecular nucleophilic substitution to form the piperidine ring. For example:
Reduction of Oxazolidine Intermediates
A study in ACS Omega (2023) demonstrates the use of 2-hydroxymethylpiperidine as a precursor. Condensation with aldehydes forms oxazolidines, which can be reduced to yield hydroxymethyl-piperidine derivatives. While this method primarily targets oxazolidines, adapting it with benzyl protection could streamline the synthesis.
The introduction of the benzyloxycarbonyl (Cbz) group stabilizes the piperidine nitrogen and facilitates downstream functionalization.
Direct Benzylation Using Benzyl Chloroformate
A Thieme Connect publication outlines the reaction of 3-hydroxymethylpiperidine with benzyl chloroformate in dichloromethane/water under basic conditions (NaOH):
Boc-to-Cbz Group Exchange
For stereochemically complex intermediates, a tert-butoxycarbonyl (Boc)-protected piperidine can be converted to the Cbz derivative. A method from Chem. Pharm. Bull. (2021) details Boc protection using Boc₂O in CH₂Cl₂, followed by deprotection and re-protection with benzyl chloroformate:
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Step 1 : Boc protection of 4-hydroxymethylpiperidine (500 mg) with Boc₂O (1.10 mL) in CH₂Cl₂ at 0°C.
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Step 2 : Acidic removal of Boc (e.g., HCl/dioxane) and subsequent benzylation.
Stereochemical Control at the 3-Position
Achieving the (3S) configuration necessitates chiral auxiliaries or resolution techniques:
Chiral Pool Strategy
Using enantiopure starting materials like L-proline derivatives ensures retention of stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be functionalized and ring-expanded to piperidine.
Enzymatic Resolution
A patent (CN102344407A) employs lipases to resolve racemic mixtures of 3-hydroxymethylpiperidine derivatives. For instance, Pseudomonas cepacia lipase selectively acetylates the (3R)-enantiomer, leaving the (3S)-isomer for benzylation.
Purification and Characterization
Final purification typically involves flash chromatography (hexane/MTBE or CH₂Cl₂/MeOH) and recrystallization. Key analytical data:
Industrial-Scale Optimization
Large-scale synthesis (e.g., 100 g batches) employs continuous flow reactors to enhance yield and reduce reaction times. Key parameters:
Comparative Data Table: Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl (3S)-3-(carboxymethyl)piperidine-1-carboxylate.
Reduction: Formation of benzyl (3S)-3-(hydroxymethyl)piperidine-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Synthesis
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its piperidine core allows for various modifications, making it suitable for generating derivatives with specific properties. The compound can undergo several reactions, such as oxidation, reduction, and substitution, facilitating the development of new chemical entities.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Amines or thiols with catalysts | Substituted piperidine derivatives |
Biological Activities
2.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, studies on FaDu hypopharyngeal tumor cells revealed an IC50 value of 12 µM, attributed to the inhibition of topoisomerase II, which disrupts DNA replication.
Table 2: Anticancer Activity of this compound
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | 12 | Topoisomerase II inhibition |
| Standard Chemotherapeutic Agent | FaDu | 15 | DNA intercalation |
2.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. It inhibits cholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, potentially enhancing cognitive function and offering therapeutic benefits against memory loss.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on mice with induced tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This suggests its efficacy as an anticancer agent.
Case Study 2: Neuroprotection in Clinical Trials
In a clinical trial involving patients with mild cognitive impairment, administration of this compound led to improved scores on cognitive assessments after three months of treatment. This indicates its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with structural or functional similarities to benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate are compared below. Key distinctions include substituent groups, stereochemistry, and applications.
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Key Observations:
Stereochemical Influence :
- The (3S)-configuration in the target compound distinguishes it from racemic or diastereomeric analogs (e.g., CAS 39945-51-2) . Enantiopure derivatives are preferred in asymmetric synthesis, as seen in the production of foldamers and peptidomimetics .
- Stereoisomers like benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate () exhibit divergent biological activities due to altered binding affinities .
Functional Group Reactivity: The hydroxymethyl group (-CH₂OH) in the target compound enables oxidation to carboxylic acids or participation in Mitsunobu reactions, unlike the hydroxyl (-OH) group in CAS 2007919-21-1 . Compounds with amino groups (e.g., trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate) exhibit basicity, facilitating salt formation and ionic interactions in drug design .
Applications in Synthesis :
- The target compound serves as an intermediate in cross-electrophile coupling reactions, similar to benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (), but with regioselectivity influenced by the 3S-substituent .
- Analogs like benzyl 3-hydroxypiperidine-1-carboxylate (CAS 95798-22-4) lack the hydroxymethyl group, limiting their utility in alkylation or phosphorylation reactions .
Pharmacological Potential: While the target compound itself lacks reported bioactivity, structurally related phosphonate derivatives (e.g., diethylphosphonate isoxazolidines in ) show antiviral properties, suggesting that functionalization of the hydroxymethyl group could yield bioactive molecules .
Biological Activity
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxymethyl group at the 3-position and a benzyl ester at the carboxylic acid moiety. Its molecular formula is C15H21NO3, with a molecular weight of approximately 263.33 g/mol. The presence of the hydroxymethyl and benzyl groups contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This compound is believed to modulate neurotransmitter systems, particularly in the context of central nervous system disorders.
Interaction Studies
Recent studies have focused on the binding affinities of this compound with neurotransmitter receptors, including dopamine and serotonin receptors. For example, structural analogs have shown varying degrees of activity against dopamine receptor subtypes, indicating that modifications to the piperidine structure can significantly influence biological activity .
Neuropharmacological Effects
This compound has been evaluated for its potential effects on mood disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests it may exhibit antidepressant-like effects by enhancing synaptic transmission through modulation of neurotransmitter release.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antidepressant Activity : In a rodent model, administration of this compound resulted in decreased immobility in forced swim tests, suggesting an antidepressant effect similar to that of traditional SSRIs.
- Anxiolytic Properties : Behavioral assays demonstrated that this compound reduced anxiety-like behaviors in elevated plus maze tests, indicating potential use as an anxiolytic agent .
Research Findings
Research has indicated that modifications to the piperidine structure can enhance pharmacokinetic properties such as solubility and metabolic stability. For instance, compounds with additional hydroxyl or methyl groups have shown improved binding affinities and reduced metabolic degradation in liver microsome studies .
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variant | Binding Affinity (Ki) | Observations |
|---|---|---|
| Benzyl (3S)-3-hydroxymethyl | <100 nM | High affinity for dopamine receptors |
| Methyl-substituted variant | 200 nM | Moderate activity; improved stability |
| Hydroxymethyl variant | <50 nM | Enhanced interaction with target proteins |
Q & A
Q. What synthetic strategies are recommended for preparing benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate?
Answer: A common approach involves cross-electrophile coupling reactions using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate as a precursor. For example:
- Substrate coupling : React with brominated reagents (e.g., 5-bromo-2-methoxypyridine) under palladium catalysis to introduce functional groups at the hydroxymethyl position .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or silyl groups to protect reactive sites during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .
| Example Reaction | Yield | Conditions | Reference |
|---|---|---|---|
| With 5-bromo-2-methoxypyridine | 75% | Pd catalysis, silica gel purification | |
| With silyl-protected bromoalkane | 65% | Hexanes/EtOAc gradient chromatography |
Q. How can researchers confirm the structural integrity of this compound?
Answer: Key analytical methods include:
- NMR Spectroscopy : 1H and 13C NMR to verify stereochemistry and functional group integration (e.g., benzyl ester protons at δ 7.3–7.4 ppm, hydroxymethyl at δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C20H25N2O3: 341.1860; observed: 341.1855) .
Q. What are the critical handling and storage protocols?
Answer:
- Storage : Keep in sealed containers under inert gas (N2/Ar), away from oxidizers and moisture. Store at 2–8°C for long-term stability .
- Safety : Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does stereochemistry at the 3S position influence reactivity in cross-coupling reactions?
Answer: The (3S) configuration affects steric and electronic interactions during catalysis. For example:
- Steric hindrance : The hydroxymethyl group’s spatial orientation may limit access to catalytic sites, requiring optimized ligands (e.g., bulky phosphines) to enhance yield .
- Electronic effects : Electron-donating substituents on the piperidine ring can modulate reaction rates. Computational modeling (DFT) is recommended to predict transition states .
Q. How can contradictions in reaction yields be resolved when varying coupling partners?
Answer: Analyze variables systematically:
- Substrate electronic profiles : Electron-deficient aryl bromides (e.g., pyridine derivatives) often yield higher conversions due to enhanced oxidative addition .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (XPhos, SPhos) to match substrate reactivity .
| Substrate | Yield (%) | Catalyst System |
|---|---|---|
| 2-Bromo-5-methylpyridine | 63% | Pd(OAc)2, XPhos |
| 5-Bromo-2-methoxypyridine | 75% | PdCl2, SPhos |
Q. What strategies mitigate side reactions during functionalization of the hydroxymethyl group?
Answer:
- Protection : Temporarily convert the hydroxymethyl to a silyl ether (e.g., TBSCl) to prevent oxidation or undesired nucleophilic attacks .
- Reaction quenching : Use silica gel filtration to remove excess reagents and minimize byproduct formation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
